
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentane derivatives.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Cyclopentane Ring Functionalization: The cyclopentane ring is functionalized through various reactions, including halogenation and subsequent substitution reactions to introduce the desired substituents.
Industrial Production Methods
In industrial settings, the production of (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free carboxylic acid.
科学的研究の応用
Chemistry
In organic synthesis, (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology
The compound is utilized in the synthesis of peptide mimetics and other biologically active molecules. Its stability and reactivity make it a valuable intermediate in the development of new drugs.
Medicine
In medicinal chemistry, this compound is employed in the design and synthesis of novel therapeutic agents. Its ability to protect functional groups during multi-step synthesis is crucial for the development of active pharmaceutical ingredients.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its role as a protecting group in various synthetic processes enhances the efficiency and selectivity of industrial reactions.
作用機序
The mechanism by which (1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves the protection of reactive functional groups during chemical synthesis. The tert-butoxycarbonyl group shields the carboxylic acid from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free carboxylic acid.
類似化合物との比較
Similar Compounds
(1R,3R)-3-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.
(1R,3R)-3-(tert-Butoxycarbonyl)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.
Uniqueness
(1R,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific ring size and the presence of the tert-butoxycarbonyl protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic chemistry. The cyclopentane ring offers distinct steric and electronic properties compared to cyclohexane, cyclopropane, and cyclobutane analogs, influencing the compound’s reactivity and applications.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
InChIキー |
DLQSTANETGIDCE-HTQZYQBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C1CCC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
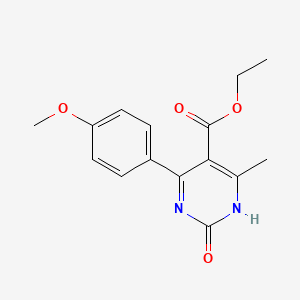

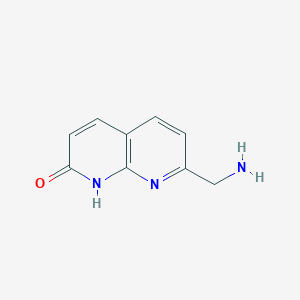
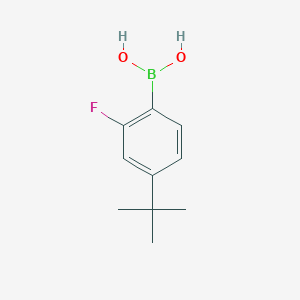


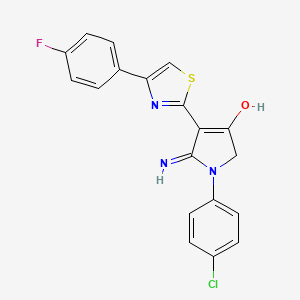
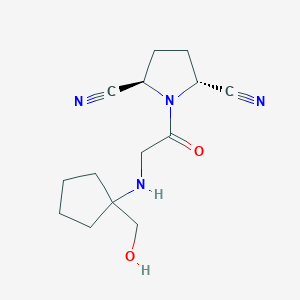
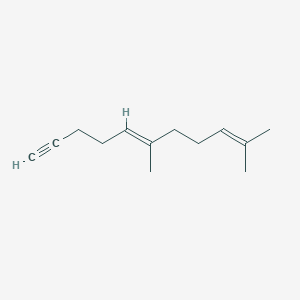
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

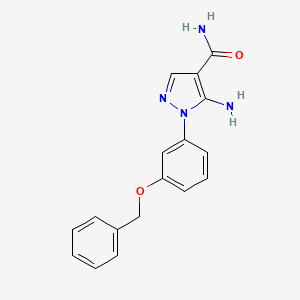
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
